molecular formula C16H16O4 B3148222 Methyl 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate CAS No. 63898-00-0

Methyl 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate

Cat. No.: B3148222
CAS No.: 63898-00-0
M. Wt: 272.29 g/mol
InChI Key: JBLUWOHBXBPOKU-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate (CAS 63898-00-0), also known as Lunularic Acid Methyl Ester , is a high-purity benzoic acid derivative of significant interest in phytochemical and biological research. With a molecular formula of C16H16O4 and a molecular weight of 272.30 g/mol , this compound serves as a key analog for studying the biological activity and metabolic pathways of naturally occurring plant phenolics. Researchers utilize it to investigate potential mechanisms of action related to plant growth regulation, given its structural relationship to lunularic acid. The compound features two phenolic hydroxyl groups, contributing to its physicochemical properties, including a calculated logP of 3.8, a boiling point of approximately 429.4°C, and a flash point of around 158.0°C . It is supplied with a minimum purity of 95% and is intended for laboratory research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Key Identifiers • CAS Number : 63898-00-0 • Molecular Formula : C16H16O4 • Molecular Weight : 272.30 g/mol • IUPAC Name : this compound • SMILES : COC(=O)C1=C(C=CC=C1O)CCC2=CC=C(C=C2)O Physical Properties • Density : ~1.251 g/cm³ • Boiling Point : ~429.4°C at 760 mmHg • Flash Point : ~158.0°C

Properties

IUPAC Name

methyl 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-20-16(19)15-12(3-2-4-14(15)18)8-5-11-6-9-13(17)10-7-11/h2-4,6-7,9-10,17-18H,5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLUWOHBXBPOKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1O)CCC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate typically involves the esterification of 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Methyl 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which Methyl 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with other phenolic esters and hydroxyphenyl derivatives isolated from microbial secondary metabolites. Below is a detailed comparison based on structural features, physicochemical properties, and bioactivity data from published studies.

Structural Comparison

Compound Name Core Structure Substituents Source Organism
Methyl 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate Benzoate ester -OH at C2; 2-(4-hydroxyphenyl)ethyl at C6 Not specified in evidence
Methyl 2-(4-hydroxyphenyl)acetate (Compound 7) Acetate ester -OCH₃ at ester position; 4-hydroxyphenyl at C2 Penicillium chrysogenum HK14-01
2-(4-Hydroxyphenyl)acetonitrile (Compound 8) Nitrile derivative -CN at C1; 4-hydroxyphenyl at C2 Penicillium chrysogenum HK14-01
(Z)-N-(4-hydroxystyryl)formamide (Compound 3) Formamide derivative Trans-hydroxystyryl group; formamide substituent Penicillium chrysogenum HK14-01

Bioactivity Comparison

Compound Name Antimicrobial Activity (MIC, μg/mL) Antitumor Activity (IC₅₀, μM) Other Activities
This compound Not reported Not reported Hypothesized antioxidant potential (structural inference)
Methyl 2-(4-hydroxyphenyl)acetate (Compound 7) No activity against E. coli or S. aureus No activity against P388 cells N/A
2-(4-Hydroxyphenyl)acetonitrile (Compound 8) No activity against tested pathogens No activity against P388 cells N/A
(Z)-N-(4-hydroxystyryl)formamide (Compound 3) Active against E. coli (MIC = 25 μg/mL) No activity against P388 cells Moderate cytotoxicity in brine shrimp assay

Key Observations

Cytotoxic Potential: Emodin (Compound 5), a structurally distinct anthraquinone from the same study, demonstrates weak antitumor activity against P388 cells (IC₅₀ = 50 μM), highlighting that phenolic esters may require specific substituents (e.g., quinone moieties) for cytotoxicity .

Biological Activity

Methyl 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate (CAS: 63898-00-0) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₆O₄
  • Molar Mass : 272.3 g/mol
  • Structural Characteristics : The compound features a benzoate moiety with hydroxyl and ethyl groups that contribute to its biological activity.

Antioxidant Properties

This compound has been studied for its antioxidant capabilities. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's hydroxyl groups enable it to scavenge free radicals effectively, thus protecting cellular components from oxidative damage.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation, which is a key factor in many chronic diseases. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes, thereby modulating inflammatory responses.

The biological activity of this compound is primarily mediated through several mechanisms:

  • Free Radical Scavenging : The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX), leading to reduced synthesis of pro-inflammatory mediators.
  • Cell Membrane Interaction : Its lipophilic nature enables interaction with cell membranes, affecting membrane fluidity and permeability, which can disrupt microbial integrity .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Antioxidant Activity Assessment : In vitro assays revealed that the compound showed a strong capacity to reduce oxidative stress markers in cultured cells, indicating its potential as a therapeutic agent for oxidative stress-related conditions .
  • Anti-inflammatory Studies : Experimental models of inflammation have shown that treatment with this compound resulted in decreased levels of inflammatory cytokines and improved clinical symptoms in animal models.

Data Summary Table

Biological ActivityObservationsReferences
AntioxidantEffective free radical scavenger,
AntimicrobialSignificant inhibition against various pathogens,
Anti-inflammatoryReduced pro-inflammatory cytokines

Q & A

Q. What are the established synthetic routes for Methyl 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves esterification or transesterification reactions. For example, analogous benzoate derivatives are synthesized via condensation of substituted benzoyl chlorides with phenolic precursors under basic conditions (e.g., diisopropyl ethylamine) . Optimization strategies include:

  • Catalyst selection : Use of palladium on carbon (Pd/C) for debenzylation steps to preserve phenolic hydroxyl groups .
  • Temperature control : Maintaining 0–5°C during exothermic acyl chloride reactions to minimize side products .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) for isolating high-purity crystals .
  • Yield improvement : Stoichiometric excess of methylating agents (e.g., methyl iodide) in anhydrous dimethylformamide (DMF) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H NMR identifies phenolic protons (δ 9–10 ppm) and methyl ester groups (δ 3.8–4.0 ppm). 13C NMR confirms carbonyl (C=O) at ~168–170 ppm .
  • Infrared Spectroscopy (IR) : Stretching vibrations for hydroxyl (~3200 cm⁻¹) and ester carbonyl (~1720 cm⁻¹) groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 316.35) and fragmentation patterns .
  • X-ray Crystallography : Resolves steric effects of the 4-hydroxyphenylethyl substituent and confirms dihedral angles between aromatic rings .

Q. How does the phenolic hydroxyl group influence the compound’s stability under various pH conditions, and what stabilization strategies are recommended?

Methodological Answer: The phenolic hydroxyl group is prone to oxidation at neutral-to-alkaline pH. Stabilization methods include:

  • Buffered solutions : Use phosphate buffer (pH 6–7) to reduce deprotonation and oxidative degradation .
  • Antioxidants : Add 0.1% ascorbic acid or nitrogen purging to minimize radical formation .
  • Storage : Lyophilized storage at -20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the bioactive conformations of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates optimized geometries and electron density maps for hydrogen bonding sites (e.g., hydroxyl and ester groups) .
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzymes) by analyzing RMSD and binding free energies .
  • Validation : Compare computational results with crystallographic data (e.g., bond lengths < 0.01 Å deviation) .

Q. How do electronic and steric effects of substituents on the benzoate ring affect reactivity in nucleophilic acyl substitution reactions?

Methodological Answer:

  • Electronic effects : Electron-withdrawing groups (e.g., trifluoromethyl) increase electrophilicity of the carbonyl carbon, accelerating nucleophilic attack .
  • Steric effects : Bulky 4-hydroxyphenylethyl groups hinder access to the ester carbonyl, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .
  • Kinetic studies : Monitor reaction progress via HPLC to quantify substituent-dependent rate constants (kobs) .

Q. What mechanistic insights explain contradictory antioxidant activity results across DPPH vs. ORAC assays?

Methodological Answer:

  • DPPH assay : Measures hydrogen atom transfer (HAT) but is confounded by steric hindrance from the 4-hydroxyphenylethyl group, reducing radical scavenging efficiency .
  • ORAC assay : Detects peroxyl radical scavenging via electron transfer (ET), favored by the compound’s conjugated π-system .
  • Resolution : Normalize activity to molar extinction coefficients and validate with electron paramagnetic resonance (EPR) .

Q. How can isotopic labeling strategies track metabolic pathways in pharmacokinetic studies?

Methodological Answer:

  • 13C/14C labeling : Introduce isotopes at the methyl ester or hydroxyphenyl group via modified synthetic routes (e.g., using labeled methyl iodide) .
  • LC-MS/MS analysis : Quantify labeled metabolites (e.g., hydrolyzed benzoic acid derivatives) in plasma or urine .
  • Tissue distribution : Autoradiography or PET imaging to map accumulation in target organs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate
Reactant of Route 2
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Methyl 2-hydroxy-6-[2-(4-hydroxyphenyl)ethyl]benzoate

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